molecular formula C12H22N4O8 B15342482 Arginine ascorbate CAS No. 17463-61-5

Arginine ascorbate

Cat. No.: B15342482
CAS No.: 17463-61-5
M. Wt: 350.33 g/mol
InChI Key: SNEULZRIMOWHTI-ASIPFSLTSA-N
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Description

Arginine ascorbate is a research compound combining the essential amino acid L-arginine with the antioxidant L-ascorbic acid (vitamin C). This combination is provided "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Investigations into the combined application of arginine and ascorbic acid have demonstrated a synergistic effect in modulating cellular redox status. Research indicates that the co-administration of these compounds can induce apoptosis in certain hepatoma cell lines. The proposed mechanism involves a complex interplay where the combination leads to increased production of reactive oxygen and nitrogen species (ROS/RNS), including nitric oxide (NO)—a signaling molecule derived from arginine . Concurrently, it can decrease the intracellular levels of key reducing agents NADPH and glutathione (GSH), and reduce the activity of glucose-6-phosphate dehydrogenase (G6PD) in the pentose phosphate pathway, creating a pro-oxidant cellular environment that may be selectively toxic to some cancer cells . Beyond oncological research, the individual components are biologically significant. L-Arginine serves as the nitrogen donor for nitric oxide synthesis, a potent vasodilator and signaling molecule . Ascorbic acid is a crucial enzyme cofactor for biosynthesis and exhibits dual antioxidant and pro-oxidant properties depending on concentration and context; at high pharmacological concentrations, it can act as a pro-oxidant, generating hydrogen peroxide . Research-grade this compound is therefore valuable for studying nutrient synergy, redox biology, and the mechanisms of selective cellular toxicity.

Properties

CAS No.

17463-61-5

Molecular Formula

C12H22N4O8

Molecular Weight

350.33 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C6H14N4O2.C6H8O6/c7-4(5(11)12)2-1-3-10-6(8)9;7-1-2(8)5-3(9)4(10)6(11)12-5/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5,7-10H,1H2/t4-;2-,5+/m00/s1

InChI Key

SNEULZRIMOWHTI-ASIPFSLTSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Arginine ascorbate can be synthesized by mixing arginine powder with ascorbic acid powder in specific weight ratios. One method involves mixing these powders in a weight ratio of 1:5 to 20, particularly 1:5 to 1:4 . Another method involves esterification, where arginine, ascorbic acid, and toluenesulfonic acid monohydrate are heated to 110±5°C to form arginine ascorbic acid ester .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale mixing and heating processes to ensure consistent quality and yield. The mixture is often processed to eliminate the stringent taste of arginine and to prevent browning during storage .

Chemical Reactions Analysis

Non-Enzymatic Browning Reactions (Maillard-Type)

When heated, arginine ascorbate undergoes non-enzymatic browning via interactions between the amino group of L-arginine and the carbonyl group of L-ascorbic acid. Key characteristics include:

  • Zero-Order Kinetics : The reaction follows zero-order kinetics, with browning product formation rates independent of reactant concentrations .

  • Temperature Dependence :

    • Rate constants (kk) increase with temperature (110–150°C), with arginine/ascorbate systems showing faster browning than histidine or lysine analogs .

    • Apparent activation energies:

      • 54.94 kJ/mol (ascorbate/lysine)

      • 50.08 kJ/mol (ascorbate/arginine)

      • 35.31 kJ/mol (ascorbate/histidine) .

  • Mechanism :

    • Ascorbic acid decarboxylates to form a reactive pentose intermediate.

    • This intermediate reacts with arginine to produce colorless precursors (absorbance at 294 nm) and subsequent brown pigments (absorbance at 420 nm) .

Formation of Imidazolinone Derivatives

Heating L-ascorbic acid with arginine derivatives (e.g., NαN^\alpha-acetyl-L-arginine) yields imidazolinone compounds :

  • Primary Product : NαN^\alpha-acetyl-NδN^\delta-(4-(1,2-dihydroxy-3-propyliden)-3-imidazolin-5-on-2-yl)-L-ornithine (DPI) .

  • Reaction Pathway :

    • Degradation of ascorbic acid to dehydroascorbic acid (DHA) or xylosone.

    • Condensation with arginine’s guanidine group to form DPI .

  • Optimized Conditions : Maximal DPI yield occurs at pH 5.0–7.0 and 100°C .

Stability and Degradation Pathways

  • Aqueous Solutions : Rapid Maillard browning occurs, leading to colored products .

  • Solid-State Stability : Powdered this compound remains stable for >1 year at room temperature (humidity <40%) with no observable browning .

  • Key Factors :

    • Humidity : Accelerates oxidation and browning in liquid phases.

    • Metal Ions : Iron catalyzes ascorbic acid degradation .

Key Reaction Parameters

ParameterAscorbate/Arginine SystemAscorbate/Lysine SystemAscorbate/Histidine System
Rate Constant (kk) at 150°C0.0128 min⁻¹0.0152 min⁻¹0.0084 min⁻¹
Activation Energy (EaE_a)50.08 kJ/mol54.94 kJ/mol35.31 kJ/mol
Browning Intensity (420 nm)ModerateHighLow
Data derived from UV–vis spectrometry and Arrhenius analysis .

Industrial and Practical Implications

  • Food Processing : Browning kinetics inform thermal processing of foods rich in ascorbic acid and basic amino acids (e.g., fruit juices, fortified snacks) .

  • Pharmaceuticals : Solid-state stability enables this compound’s use in powdered supplements without Maillard-derived discoloration .

Critical Observations

  • Competing Pathways : Auto-degradation of ascorbic acid contributes significantly to browning (~70% of total absorbance at 420 nm) .

  • pH Sensitivity : Neutral to weakly basic conditions favor browning, while acidic conditions suppress it .

Scientific Research Applications

Arginine ascorbate is a mixture of arginine and ascorbic acid (vitamin C) that has several applications, particularly in health and medicine. Arginine, also known as L-arginine, is an amino acid that participates in various physiological functions, including ammonia detoxification via the urea cycle, creatine phosphate synthesis, polyamine and proline production, endocrine hormone secretion, and nitric oxide (NO) radical production . Ascorbic acid, or L-ascorbic acid, is essential for collagen formation and wound healing .

Benefits of this compound Mixture

  • Taste and Stomach Comfort: Mixing arginine powder with ascorbic acid powder in a specific weight ratio (ascorbic acid/arginine of 1/5 to 1/4) can eliminate the stringent taste of arginine and alleviate any stringent feeling in the stomach, such as heartburn, nausea, or vomiting .
  • Post-operative Therapy: The combination of arginine and ascorbic acid is expected to accelerate therapy for post-operative stress or invasion because proline from arginine and hydroxyproline from ascorbate-aided oxygenation are essential for collagen formation, which is crucial for wound healing .
  • Prevention of Cell Damage: this compound can prevent peroxidative injuries to cells caused by high doses of arginine alone . Ascorbic acid retards the formation of O2NOOO_2NOO derived from the reaction of NO2NO_2 with O2O_2 both in vitro and in vivo .
  • Treatment for Long COVID: Supplementation with L-arginine plus vitamin C has been shown to improve walking performance, muscle strength, endothelial function, and reduce fatigue in adults with long COVID . It may help restore physical performance and relieve persistent symptoms in this patient population .
  • Increased Arginine Concentrations: Supplementation with L-arginine and vitamin C can increase serum L-arginine concentrations in individuals .

Pharmaceutical applications

  • SARS-CoV-2 Inhibition: Arginine has been found to inhibit SARS-CoV-2 Mpro in vitro, and the combination of arginine and vitamin C may enhance this effect .
  • Improved Microvascular Function: Ascorbic acid or L-arginine can improve cutaneous microvascular function in chronic kidney disease .

Preparation and Formulation

  • Arginine and ascorbic acid are mixed as solids, typically powders, fine powders, crystals, microcrystals, or lumps that can be ground into fine powders . The mixing process involves sufficient grinding to obtain a uniform powder mixture, often accompanied by pulverization . The purity of arginine and ascorbic acid solids should be suitable for supplements, such as nutrient preparations and health-care foods, with purities of 97% or more .
  • The mixture of arginine and ascorbic acid powders prevents browning during long-term storage, unlike aqueous solutions of both components that undergo Maillard reaction and turn brown over time .

Mechanism of Action

The mechanism of action of arginine ascorbate involves several molecular targets and pathways:

Molecular Targets: this compound targets various enzymes and proteins involved in redox reactions and cellular metabolism. Ascorbic acid acts as a cofactor for a family of dioxygenases, which are involved in the regulation of gene expression and the formation of the extracellular matrix .

Pathways Involved: The pathways influenced by this compound include the nitric oxide synthesis pathway, where arginine serves as a precursor for nitric oxide production. Ascorbic acid contributes to the reduction of reactive oxygen species and the maintenance of redox homeostasis .

Comparison with Similar Compounds

Table 1: Sodium Ascorbate vs. This compound

Property Sodium Ascorbate This compound
Primary Use Antioxidant, QS inhibition Antioxidant, metabolic modulation
Key Biological Role ROS scavenging ROS scavenging + NO synthesis
Bioavailability Factor SVCT-dependent uptake Enhanced via arginine transport
Stability Prone to oxidation Stabilized by arginine interactions
Reference

Other Amino Acid-Ascorbate Complexes

  • Enzymatic Interactions : Arginine’s guanidinium group facilitates binding to APX active sites, critical for ascorbate’s antioxidant function . Lysine or cysteine may lack this specificity.
  • Metabolic Pathways : this compound intersects with the "arginine and proline metabolism" and "ascorbate and aldarate metabolism" pathways, which are implicated in stress responses and preterm birth risk . Lysine ascorbate would primarily link to lysine degradation pathways.
  • Oxidative Stress Mitigation : In plants, arginine pretreatment reduces lipid peroxidation and upregulates APX and superoxide dismutase (SOD), synergizing with ascorbate’s antioxidant effects .

Citrulline and Arginine Analogs

Citrulline, an arginine precursor, increases systemic arginine availability more efficiently than arginine itself in mice . However, citrulline lacks direct ascorbate conjugation, limiting its utility in redox-coupled processes. This compound provides both immediate ascorbate delivery and sustained arginine bioavailability.

Clinical and Research Implications

  • Cancer Therapy: In glioblastoma, ascorbate levels correlate with hypoxia-inducible factor (HIF) pathway activity. High ascorbate tumors show reduced HIF-1α and improved prognosis, suggesting this compound could amplify this effect via arginine’s modulation of HIF-related enzymes .
  • Plant Stress Resistance: this compound’s dual role in APX activation and NO signaling may outperform NaAs in agricultural applications, mitigating drought or salinity stress .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and characterizing arginine ascorbate in vitro?

  • Methodological Answer : Synthesis requires precise control of pH (near 7.4), temperature (25–37°C), and molar ratios of arginine to ascorbic acid to avoid oxidation of ascorbate. Characterization involves techniques like UV-Vis spectroscopy (to monitor ascorbate stability), nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Accelerated stability studies under varying oxygen concentrations can further validate compound integrity .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity, especially when coupled with isotope-labeled internal standards to correct for matrix effects. Electrochemical detection (ECD) is suitable for measuring ascorbate redox activity, while fluorescence assays can track oxidative byproducts like dehydroascorbic acid. Validation should include recovery rates (85–115%) and limits of detection (LOD < 1 µM) .

Advanced Research Questions

Q. How do arginine and ascorbate interact in redox-regulated metabolic pathways, and what experimental models best capture this synergy?

  • Methodological Answer : Use metabolomic profiling (e.g., via LC-MS or GC-MS) to track intermediates in pathways like the ascorbate-glutathione cycle or arginine-proline metabolism. In vitro models (e.g., HepG2 cells) can assess ROS scavenging efficacy, while in vivo rodent studies with genetic knockouts (e.g., GULO⁻/⁻ mice lacking ascorbate synthesis) isolate arginine’s role in compensating for ascorbate deficiency. Pathway enrichment analysis (KEGG, Reactome) identifies cross-talk between nitrogen and antioxidant metabolism .

Q. What mechanisms explain contradictory findings in pharmacological studies of this compound’s pro-oxidant vs. antioxidant effects?

  • Methodological Answer : Dose-dependent biphasic effects are common. At low concentrations (≤100 µM), this compound acts as an antioxidant by donating electrons to neutralize ROS. At pharmacologic doses (>1 mM), it generates extracellular ascorbate radicals (Asc•⁻) and H₂O₂ via metal-catalyzed Fenton reactions, inducing oxidative stress in cancer cells. Experimental variables like cell type (normal vs. malignant), extracellular pH, and transition metal availability (e.g., Fe³⁺) must be standardized to reconcile discrepancies .

Q. How can researchers design experiments to resolve conflicting data on this compound’s role in lipid metabolism?

  • Methodological Answer : Employ isotopic tracing (¹³C-labeled ascorbate/arginine) to track carbon flux in lipid synthesis pathways. Combine transcriptomic (RNA-seq) and lipidomic (MALDI-TOF) datasets to identify regulatory nodes (e.g., PPARγ, SREBP1). Use genetic silencing (siRNA) in adipocyte models to validate candidate genes. Statistical meta-analysis of prior studies can highlight confounding factors, such as interspecies differences in ascorbate biosynthesis .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound’s bioactivity across cell culture studies?

  • Methodological Answer : Standardize cell culture media (e.g., avoid transition metals in buffers), control oxygen tension (hypoxic chambers vs. ambient O₂), and pre-equilibrate ascorbate concentrations before treatment. Include reducing agents (e.g., dithiothreitol) to stabilize ascorbate. Report batch-specific purity of this compound and validate via third-party assays (e.g., EPR for ascorbate radical detection) .

Experimental Design Considerations

Q. How should researchers account for species-specific differences in ascorbate metabolism when translating findings to human models?

  • Methodological Answer : Use humanized animal models (e.g., mice expressing human SLC23A2 ascorbate transporters) or primary human cells (e.g., hepatocytes) to bridge translational gaps. Comparative studies should measure species-specific enzyme activities (e.g., gulonolactone oxidase in rodents vs. its absence in humans) and adjust dosing regimens accordingly .

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